molecular formula C13H18O4S B14903372 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one

3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one

Cat. No.: B14903372
M. Wt: 270.35 g/mol
InChI Key: AQZDGDYKKJPATR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one is an organic compound with the molecular formula C13H18O4S It is characterized by the presence of a butan-2-one backbone substituted with a 3-(methylsulfonyl)phenoxy group and two methyl groups at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one typically involves the reaction of 3-(methylsulfonyl)phenol with 3,3-dimethylbutan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: A compound with a triazole ring instead of the phenoxy group, used as a plant growth regulator.

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: A compound with a pyridine ring, known for its antifungal activity.

Uniqueness

3,3-Dimethyl-1-(3-(methylsulfonyl)phenoxy)butan-2-one is unique due to the presence of the methylsulfonylphenoxy group, which imparts specific chemical and biological properties

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

3,3-dimethyl-1-(3-methylsulfonylphenoxy)butan-2-one

InChI

InChI=1S/C13H18O4S/c1-13(2,3)12(14)9-17-10-6-5-7-11(8-10)18(4,15)16/h5-8H,9H2,1-4H3

InChI Key

AQZDGDYKKJPATR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC(=CC=C1)S(=O)(=O)C

Origin of Product

United States

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